A Comprehensive Technical Guide to the Physicochemical Properties of 4-chloro-N'-hydroxybenzenecarboximidamide
A Comprehensive Technical Guide to the Physicochemical Properties of 4-chloro-N'-hydroxybenzenecarboximidamide
Executive Summary
4-chloro-N'-hydroxybenzenecarboximidamide, also known as 4-chlorobenzamidoxime, is a molecule of significant interest in medicinal chemistry and drug development. Its structural motifs, a substituted aromatic ring and an amidoxime group, confer a specific set of physicochemical properties that are critical determinants of its behavior in biological systems. Understanding this profile is paramount for researchers aiming to modulate its absorption, distribution, metabolism, and excretion (ADME) properties, or to utilize it as a scaffold in rational drug design. This guide provides an in-depth analysis of its core physicochemical attributes, outlines robust experimental protocols for their determination, and offers field-proven insights into the implications of these properties for scientific research.
Core Physicochemical Profile
The utility of a chemical entity in a biological context is fundamentally governed by its physical and chemical properties. For 4-chloro-N'-hydroxybenzenecarboximidamide, the interplay between its acidic and basic functionalities, lipophilicity, and solubility dictates its pharmacokinetic and pharmacodynamic potential.
Molecular Identity and Structure
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Chemical Name: 4-chloro-N'-hydroxybenzenecarboximidamide
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Synonyms: 4-Chlorobenzamidoxime, 4-Chloro-N-hydroxy-benzamidine[1]
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Chemical Structure (SMILES): NC(=NO)C1=CC=C(Cl)C=C1[2]
The structure features a 4-chlorophenyl ring, which increases lipophilicity and provides a site for potential metabolic transformations, and an amidoxime functional group, which is a key determinant of the molecule's acid-base properties and its ability to engage in hydrogen bonding.
Acid-Base Properties (pKa)
The amidoxime group contains two ionizable sites: the basic amidine nitrogen and the acidic N-hydroxy oxygen. The precise pKa values are crucial as they determine the molecule's charge state at physiological pH (~7.4), which profoundly impacts solubility, membrane permeability, and receptor binding.
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Basic pKa (pKa₁): The imidamide nitrogen (C=N) is basic and will be protonated under acidic conditions. The pKa of similar amidine functionalities typically ranges from 9 to 11.[4][5]
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Acidic pKa (pKa₂): The N-hydroxy proton is acidic. The pKa for N-hydroxy groups in similar environments is generally in the range of 10 to 12.
Causality and Implication: At physiological pH 7.4, the molecule will exist predominantly in its neutral, un-ionized form. This is because the pH is significantly lower than both the basic and acidic pKa values, meaning the basic nitrogen is unlikely to be protonated and the acidic proton is unlikely to be dissociated. This neutrality is a key factor favoring passive diffusion across biological membranes.
Lipophilicity (logP and logD)
Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one. It is a critical parameter for predicting oral absorption and cell membrane penetration.
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logP (Octanol-Water Partition Coefficient): This describes the lipophilicity of the neutral form of the molecule. The computationally predicted XLogP3 value for 4-chloro-N'-hydroxybenzenecarboximidamide is 1.91 .[1] This value suggests a balanced profile of moderate lipophilicity, which is often a desirable characteristic in drug candidates, as it allows for sufficient aqueous solubility while still enabling membrane transit.
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logD (Distribution Coefficient): This is the effective lipophilicity at a specific pH, accounting for all ionic and neutral species. Because the molecule is primarily neutral at pH 7.4, its logD₇.₄ will be approximately equal to its logP.
The following diagram illustrates the relationship between these core properties, which collectively influence the ADME profile of a drug candidate.
Caption: Interdependence of core physicochemical properties and their impact on ADME.
Aqueous Solubility
Solubility is the measure of the maximum amount of a substance that can dissolve in a solvent. For drug development, aqueous solubility is critical for formulation and ensuring that the compound can dissolve in gastrointestinal fluids for oral absorption.
Specific quantitative solubility data for 4-chloro-N'-hydroxybenzenecarboximidamide is not widely published. However, based on its structure—containing both a lipophilic chlorophenyl ring and polar, hydrogen-bonding capable amidoxime group—it is predicted to be sparingly soluble in water and more soluble in polar organic solvents like ethanol and DMSO. Its solubility will be pH-dependent, increasing at pH values below its basic pKa or above its acidic pKa due to salt formation.
Quantitative Data Summary
The following table consolidates the key physicochemical parameters for 4-chloro-N'-hydroxybenzenecarboximidamide.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | [1][2][3] |
| Molecular Weight | 170.60 g/mol | [1][2] |
| CAS Number | 5033-28-3 | [1][2] |
| Melting Point | 129 °C | [1] |
| Boiling Point (Predicted) | 334.6 ± 44.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [1] |
| XLogP3 (Predicted) | 1.91 | [1] |
| pKa (Predicted) | ~9-11 (basic), ~10-12 (acidic) | Inferred from functional groups |
| Aqueous Solubility | Sparingly soluble (predicted) | Inferred from structure |
Experimental Methodologies: A Self-Validating Approach
To ensure the generation of reliable and reproducible data, standardized and validated protocols are essential. The following sections detail the gold-standard methodologies for determining aqueous solubility and performing analytical quantification.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the benchmark technique for determining thermodynamic equilibrium solubility.[6] Its trustworthiness lies in its simple yet robust principle: allowing a compound to reach its saturation limit in a solvent over a defined period.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
Step-by-Step Protocol:
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Preparation: Add an excess amount of solid 4-chloro-N'-hydroxybenzenecarboximidamide (enough to ensure undissolved solid remains at equilibrium) to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
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Equilibration: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
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Expert Insight: A time-course study is often performed initially to determine the minimum time required to reach a plateau in concentration, thereby validating the equilibration period.
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Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes) to pellet any remaining suspended solid.
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Filtration: Carefully withdraw the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any fine particulates.
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Expert Insight: The choice of filter is critical. A filter validation step, where a known concentration of the compound is passed through the filter and the filtrate is analyzed, must be performed to ensure the compound does not adsorb to the filter material, which would lead to an underestimation of solubility.
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Quantification: Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) and determine the concentration of the dissolved compound using a validated analytical method, such as the RP-HPLC protocol described below.
Protocol for Quantification by RP-HPLC
High-Performance Liquid Chromatography is the method of choice for quantifying the concentration of the analyte due to its high specificity, sensitivity, and precision.[7]
Recommended HPLC Parameters:
| Parameter | Recommended Condition | Justification |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent with UV detector | Standard, reliable instrumentation. |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent retention for moderately polar compounds like the analyte.[7] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A standard mobile phase for reversed-phase chromatography. Formic acid acts as an ion-pairing agent and protonates free silanols on the column, leading to improved peak shape. |
| Gradient | 5% to 95% B over 10 minutes | A gradient elution ensures that the analyte is eluted with a good peak shape and that any potential impurities are separated. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Ensures reproducible retention times.[7] |
| Injection Vol. | 10 µL | Standard volume for analytical runs. |
| Detection | UV at 254 nm | The chlorophenyl ring is a strong chromophore that will absorb UV light, providing a sensitive detection method. |
Self-Validation via Calibration: The trustworthiness of the quantification is established by generating a calibration curve. Standard solutions of 4-chloro-N'-hydroxybenzenecarboximidamide of known concentrations are prepared and injected. A plot of peak area versus concentration must yield a linear relationship (R² > 0.995), which validates the method's accuracy and precision within that concentration range.
Synthesis and Chemical Stability
A brief understanding of the compound's origin and stability is crucial for its proper handling and interpretation of experimental data.
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Synthesis: Amidoximes are commonly synthesized via the reaction of a nitrile with hydroxylamine. Therefore, 4-chloro-N'-hydroxybenzenecarboximidamide would typically be prepared from 4-chlorobenzonitrile. Potential impurities could include unreacted starting materials or byproducts from side reactions.
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Stability: The amidoxime functional group can be susceptible to hydrolysis under harsh acidic or basic conditions, which would cleave it to the corresponding carboxylic acid or amide. It is advisable to store the compound in a cool, dry place and to prepare solutions fresh for experimentation.
Conclusion
4-chloro-N'-hydroxybenzenecarboximidamide presents a balanced physicochemical profile characterized by moderate lipophilicity (XLogP3 ≈ 1.91) and predicted low aqueous solubility.[1] Its acid-base properties are governed by the amidoxime functional group, rendering the molecule predominantly neutral at physiological pH. This profile suggests favorable characteristics for membrane permeability. The robust, validated experimental protocols detailed herein—namely the shake-flask method for solubility and RP-HPLC for quantification—provide a framework for researchers to generate high-quality, reliable data. A thorough understanding and experimental validation of these properties are indispensable first steps in the journey of developing this and related molecules into effective scientific tools or therapeutic agents.
References
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Angene Chemical. Benzenecarboximidamide, 4-chloro-N'-hydroxy-, [C(Z)]- (CAS# 1219625-96-3). Available at: [Link]
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Matrix Fine Chemicals. 4-CHLORO-N'-HYDROXYBENZENE-1-CARBOXIMIDAMIDE | CAS 5033-28-3. Available at: [Link]
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ChemBK. 4-chloro-1-hydroxybenzene - Physico-chemical Properties. Available at: [Link]
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Chemistry 234. Some Common pKa Values. Available at: [Link]
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University of Colorado Boulder. Approximate pKa chart of the functional groups: values to know. Available at: [Link]
